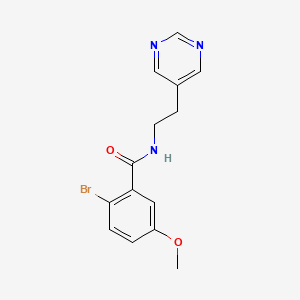

2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-5-methoxy-N-(2-pyrimidin-5-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O2/c1-20-11-2-3-13(15)12(6-11)14(19)18-5-4-10-7-16-9-17-8-10/h2-3,6-9H,4-5H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELTXVUDWZLNLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials One common synthetic route involves the bromination of 5-methoxybenzamide to introduce the bromine atom at the 2-positionThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of 2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-formyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide, while substitution of the bromine atom with an amine can produce 2-amino-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

Research has indicated that compounds similar to 2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide exhibit anticancer properties. For instance, derivatives of benzamide have shown efficacy against different cancer cell lines, suggesting that this compound could be explored for similar effects.

SGLT2 Inhibitors

The compound may serve as a key intermediate in the synthesis of Sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are critical in managing diabetes. The synthesis of related compounds has been optimized for industrial scale-up, indicating the feasibility of producing such derivatives on a larger scale for therapeutic use .

The compound's properties may also lend themselves to cosmetic formulations. Ingredients that enhance skin penetration and stability are crucial in cosmetic science, and compounds like 2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide can potentially be utilized as active ingredients or stabilizers in topical applications.

Polymer Science

Recent advancements in polymer chemistry have seen the incorporation of various compounds into polymers for enhanced functionality. The potential use of this benzamide derivative in developing stimuli-responsive polymers could lead to innovative applications in drug delivery systems and smart materials.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial proteins, disrupting their function and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Other Substituents: The 5-methoxy group enhances solubility compared to hydrophobic groups like cyano or trifluoromethyl in analogs such as filapixant ().

Heterocyclic Group Modifications

Key Observations :

- Pyrimidine vs. Quinazolinone: Pyrimidine’s smaller size may facilitate better membrane permeability, whereas quinazolinone’s fused ring system enhances rigidity and target affinity .

- Hybrid Systems : Filapixant’s trifluoromethylpyrimidine-thiazole hybrid demonstrates how heterocycle diversity can tailor receptor selectivity .

Physicochemical and Functional Implications

Biological Activity

2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 2-position, a methoxy group at the 5-position, and a pyrimidin-5-yl ethyl group attached to the nitrogen of the benzamide moiety. The unique structural characteristics suggest a variety of interactions with biological targets, making it a candidate for further research in pharmacology and drug development.

Synthesis

The synthesis of 2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves several steps:

- Bromination : The initial step is the bromination of 5-methoxybenzamide using bromine or N-bromosuccinimide (NBS) in suitable solvents like dichloromethane or dimethyl sulfoxide (DMSO).

- Coupling Reaction : The resultant brominated compound is then subjected to a coupling reaction with pyrimidin-5-yl ethylamine, often facilitated by catalysts such as palladium or copper.

- Purification : The final product is purified through recrystallization or chromatography to achieve high yield and purity.

Anticancer Properties

Research indicates that compounds similar to 2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 3.25 mg/mL to 42.30 µM against Hep-2 and A549 cell lines, suggesting that this class of compounds may possess anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Hep-2 | 3.25 |

| Compound B | A549 | 26 |

| 2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide | TBD | TBD |

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well. Studies have indicated that similar benzamide derivatives can exhibit potent antimicrobial effects, which are crucial for developing new antibiotics . The presence of the bromine atom enhances the compound's interaction with microbial targets, potentially increasing its efficacy.

The mechanism by which 2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide exerts its biological effects likely involves:

- Target Binding : The compound may bind to specific enzymes or receptors, modulating their activity.

- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing binding affinity and specificity towards biological targets.

- Inhibition of Cellular Pathways : Similar compounds have been shown to inhibit key cellular pathways involved in cancer cell proliferation and survival.

Case Studies

Recent studies highlight the potential of benzamide derivatives in cancer therapy:

- A study demonstrated that a related compound exhibited a significant inhibition rate against tumor growth in vitro, with promising results in vivo as well .

- Another investigation explored the structure-activity relationship (SAR) of various derivatives, identifying key modifications that enhance biological activity .

Q & A

Q. What are the key steps and reaction conditions for synthesizing 2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide?

The synthesis involves:

- Step 1 : Coupling 2-bromo-5-methoxybenzoic acid with a pyrimidin-5-yl ethylamine derivative using activating agents like HATU or DCC in DMSO or DMF .

- Step 2 : Purification via silica gel chromatography or recrystallization to achieve >95% purity.

- Critical parameters : Temperature control (60–80°C), inert atmosphere (N₂), and reaction time optimization (12–24 hours).

- Validation : Confirm structure using (e.g., δ 8.8 ppm for pyrimidine protons) and LC-MS .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : Assign aromatic protons (δ 6.8–8.8 ppm) and confirm methoxy (-OCH₃) at δ 3.8–4.0 ppm .

- Mass spectrometry : Molecular ion peak [M+H]⁺ expected at m/z ~365.6 (C₁₅H₁₄BrN₃O₂) .

- HPLC : Purity assessment using a C18 column with methanol/water (70:30) mobile phase .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 2-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for derivatization. For example:

- Suzuki reaction : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (80°C, 12 hours) .

- Limitations : Steric hindrance from the methoxy group may reduce coupling efficiency, requiring excess boronic acid (1.5–2 eq) .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., inconsistent IC₅₀ values) be resolved for this compound?

- Hypothesis testing : Compare assay conditions (e.g., cell lines, incubation time, DMSO concentration). For example, discrepancies in cytotoxicity may arise from variations in ATP quantification methods (CellTiter-Glo vs. MTT) .

- Structural validation : Confirm batch purity via X-ray crystallography (SHELX software for refinement ) to rule out impurities affecting activity.

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate robust IC₅₀ values across triplicate experiments .

Q. What computational methods predict the compound’s binding affinity to kinase targets?

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or CDK2).

- Key interactions : Pyrimidine nitrogen forms H-bonds with kinase hinge regions (e.g., Met793 in EGFR), while bromine enhances hydrophobic contacts .

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .

Q. How can synthetic routes be optimized to improve yield and scalability?

- Flow chemistry : Replace batch reactors with continuous flow systems to enhance mixing and heat transfer (e.g., 30% yield increase in amide coupling) .

- Catalyst screening : Test Pd-XPhos for Suzuki couplings, which reduces Pd loading (0.5 mol%) and minimizes side products .

- Process analytics : Implement in-line FTIR to monitor reaction progression and automate quenching .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug design : Introduce phosphate or PEG groups at the methoxy position to improve hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release in cell culture .

Data Contradiction Analysis

Q. Why do SAR studies show conflicting trends for pyrimidine substitutions?

- Electron-withdrawing vs. donating groups : Pyrimidine substituents (e.g., CF₃ vs. CH₃) alter π-π stacking with target proteins. For example, CF₃ enhances COX-2 inhibition but reduces solubility .

- Steric effects : Bulkier substituents (e.g., 4-methyl) may disrupt binding to shallow pockets, as seen in thrombin inhibitor studies .

- Resolution : Conduct free-energy perturbation (FEP) simulations to quantify substituent effects on binding .

Methodological Resources

- Structural analysis : SHELX suite for refining X-ray crystallography data (space group assignment, R-factor optimization) .

- Synthetic protocols : Refer to Journal of Medicinal Chemistry guidelines for reproducibility in multi-step organic syntheses .

- Bioactivity validation : Use PubChem (AID 1495) or ChEMBL assays for benchmarking against known kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.